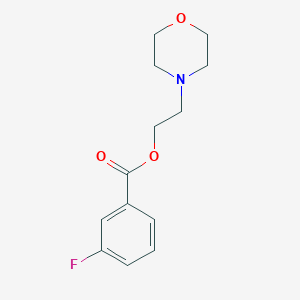![molecular formula C11H15FN2O B257310 N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide, commonly known as FDA- approved drug 'Fluoxetine,' is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, anxiety, obsessive-compulsive disorder, and bulimia nervosa. It is a potent antidepressant that selectively inhibits serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft.
Mecanismo De Acción
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide selectively inhibits the reuptake of serotonin by the presynaptic neurons, leading to increased levels of serotonin in the synaptic cleft. This increased serotonin availability leads to enhanced serotonergic neurotransmission, which is believed to be the underlying mechanism of its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. Additionally, it has been shown to decrease the levels of norepinephrine and dopamine in the brain, leading to a reduction in anxiety and depressive symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has several advantages for lab experiments. It is a potent antidepressant and anxiolytic drug, making it an excellent tool for studying the underlying mechanisms of depression and anxiety. Additionally, it has a well-established safety profile, making it a reliable drug for use in animal studies.
However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it challenging to achieve stable drug levels in animal models. Additionally, it has been shown to have potential adverse effects on sexual function, which can confound the results of studies investigating the effects of antidepressants on sexual behavior.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)ethyl]-4-fluorobenzamide. One area of interest is the development of new and more potent N-[2-(dimethylamino)ethyl]-4-fluorobenzamides with fewer side effects. Additionally, there is a need for further investigation into the underlying mechanisms of its therapeutic effects. Finally, there is a growing interest in the use of this compound in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and borderline personality disorder.
Conclusion:
This compound is a potent selective serotonin reuptake inhibitor used in the treatment of depression, anxiety, obsessive-compulsive disorder, and bulimia nervosa. Its therapeutic effects are believed to be due to enhanced serotonergic neurotransmission. While it has several advantages for lab experiments, there are also some limitations to its use. Future research should focus on the development of new and more potent N-[2-(dimethylamino)ethyl]-4-fluorobenzamides, further investigation into its underlying mechanisms of action, and the potential use of this compound in the treatment of other psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[2-(dimethylamino)ethyl]-4-fluorobenzamide involves the reaction between 4-fluoroaniline and 2-dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained after purification using recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and obsessive-compulsive disorder. Additionally, it has been used as a potential treatment for bulimia nervosa and premenstrual dysphoric disorder.
Propiedades
Fórmula molecular |
C11H15FN2O |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C11H15FN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
XLSAVXTWRCBMRA-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)F |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)




![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)